N-(prop-2-en-1-yl)oxolane-3-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)oxolane-3-carboxamide is a heterocyclic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a five-membered oxolane ring and an amide functional group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)oxolane-3-carboxamide typically involves the reaction of oxolane derivatives with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxolane-3-carboxylic acid derivatives.
Reduction: Prop-2-en-1-ylamine derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(prop-2-en-1-yl)oxolane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-en-1-yl)oxolane-2-carboxamide: Similar structure but with the carboxamide group at a different position.
N-(prop-2-en-1-yl)tetrahydrofuran-3-carboxamide: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
N-(prop-2-en-1-yl)oxolane-3-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-prop-2-enyloxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETOHHRRSZHJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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